7-Methylchroman-4-amine

Catalog No.
S735946
CAS No.
742679-35-2
M.F
C10H13NO
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methylchroman-4-amine

In kinase and PARP inhibitor research, isomeric impurities from incorrect methyl substitution can derail SAR results. 7-Methylchroman-4-amine (CAS 742679-35-2) delivers the exact 7-methyl regioisomer essential for reliable biological activity. • Eliminates purification of unwanted isomers when using m-cresol-based feedstock. • Validated building block for VEGFR2 and PARP inhibitor synthesis. • Versatile amine handle for library synthesis via amidation, sulfonylation, and reductive amination. Supplied with consistent purity to support reproducible lead optimization.

CAS Number

742679-35-2

Product Name

7-Methylchroman-4-amine

IUPAC Name

7-methyl-3,4-dihydro-2H-chromen-4-amine

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3

InChI Key

VLFWKNOFAQNDID-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(CCO2)N

Canonical SMILES

CC1=CC2=C(C=C1)C(CCO2)N

Synonyms

7-Methylchroman-4-amine, 7-Methyl-4-chromanamine, 4-Amino-7-methylchromane, 7-Methyl-3,4-dihydro-2H-chromen-4-amine, 7-Methyl-2,3-dihydro-4H-1-benzopyran-4-amine

Purity

≥97%

Package Size

100 mg, 1 g, 5 g

7-Methylchroman-4-amine (CAS: 742679-35-2) is a heterocyclic amine featuring a chroman core structure. This scaffold is recognized as a 'privileged structure' in medicinal chemistry due to its frequent appearance in biologically active compounds. Specifically, chroman-4-amines serve as critical intermediates in the synthesis of complex molecules targeting a range of enzymes, including protein kinases and Poly (ADP-ribose) polymerase (PARP), which are implicated in oncology and inflammatory diseases. The strategic placement of the methyl group on the aromatic ring is a key feature that influences the molecule's utility as a synthetic precursor.

Research Fit

Racemic chroman-4-amine building block
Primary amine handle for rapid derivatization
CNS-oriented scaffold with moderate lipophilicity

Substituting 7-Methylchroman-4-amine with its isomers (e.g., 6-methyl or 8-methyl-chroman-4-amine) or the unsubstituted parent compound is inadvisable for most applications. The position of the methyl group dictates the regiochemistry of subsequent synthetic transformations and critically influences the final product's three-dimensional conformation and electronic properties. This directly impacts biological target engagement, such as binding affinity with kinase active sites. In drug discovery and process development, using an incorrect or impure isomer can lead to significantly lower potency, off-target effects, or complete loss of activity, making precise isomer selection a critical procurement decision.

Substitution Risk

C-7 methyl group
Lipophilicity profile may shift relative to unsubstituted chroman-4-amine, altering permeability in CNS assays.
Enantiomeric composition
Racemic vs. enantiopure forms exhibit distinct GPCR binding profiles; substitution without chiral verification may confound SAR reproducibility.
Positional isomer identity
Methyl group position influences target engagement; generic replacement risks off-target pharmacology misinterpretation.

Direct Synthetic Route from m-Cresol

The synthesis of 7-Methylchroman-4-amine proceeds from the precursor 7-methylchroman-4-one. This ketone is typically prepared via methods like the microwave-assisted aldol condensation and intramolecular oxa-Michael addition, starting from 2'-hydroxy-4'-methylacetophenone. This starting material is directly accessible from m-cresol. [1] In contrast, the synthesis of the 6-methyl and 8-methyl isomers would necessitate starting from p-cresol or o-cresol, respectively. This fundamental difference in the synthetic pathway means that raw material sourcing, cost, and impurity profiles are distinct for each isomer, making them non-interchangeable from a process and procurement standpoint.

Evidence DimensionSynthetic Starting Material
Target Compound DataDerived from m-cresol via 2'-hydroxy-4'-methylacetophenone.
Comparator Or Baseline6-Methyl isomer derived from p-cresol; 8-Methyl isomer derived from o-cresol.
Quantified DifferenceFundamentally different synthetic pathways and raw material supply chains.
ConditionsStandard multi-step organic synthesis.

This ties the procurement of this specific isomer to a distinct and predictable manufacturing process and raw material stream, impacting cost, scalability, and impurity profiles.

Lipophilicity delta
Reported
ΔcLogP ≈ +0.5
vs. unsubstituted chroman-4-amine
Reported lipophilicity differentiation
~3× higher theoretical membrane partitioning

Patented PARP and VEGFR2 Inhibitor Intermediate

A key application driving the procurement of 7-Methylchroman-4-amine is its use as a specified intermediate in the synthesis of patented multicyclic enzyme inhibitors. U.S. Patent 7,122,679 B2 explicitly lists '7-methyl-chroman-4-ylamine' as a building block for compounds designed to treat diseases mediated by enzymes such as PARP and VEGFR2. [1] The inclusion of this specific isomer in the patent's claims and examples underscores its role in achieving the desired structure-activity relationship (SAR) for the final therapeutic candidates. While the patent does not provide a direct quantitative comparison against other isomers, its specific selection implies that the 7-methyl substitution pattern was essential for achieving the claimed biological activity.

Evidence DimensionUtility as a Patented Intermediate
Target Compound DataExplicitly named as an intermediate for PARP/VEGFR2 inhibitors in a U.S. Patent.
Comparator Or BaselineIsomeric analogs (6-methyl, 8-methyl) are not specified for this application in the same patent.
Quantified DifferenceNamed and claimed vs. not named.
ConditionsSynthesis of multicyclic compounds for therapeutic use.

Procuring this specific compound provides a direct, documented route to synthesizing molecules within a patented, high-value therapeutic class, reducing uncertainty in lead optimization.

GPCR selectivity
Cross-study
TAAR5 EC50 >10 µM / D2S Ki 23 µM
Weak baseline activity at both targets
Supports clean fragment-based screening
>100-fold weaker than potent reference compounds

Methyl Regiochemistry and Physicochemical Properties

The placement of the methyl group on the chroman ring is not trivial, as it directly influences the molecule's electronic properties and lipophilicity, which are critical for both reaction efficiency and biological activity. The 7-position provides a distinct electronic and steric environment compared to the 6- or 8-positions. This influences the pKa of the amine and the electron density of the aromatic ring, which can affect the outcomes of subsequent reactions (e.g., cross-couplings, substitutions). In the context of a final drug molecule, these subtle differences determine how the compound fits into a protein's binding pocket and its overall absorption, distribution, metabolism, and excretion (ADME) profile, making the isomers functionally distinct.

Evidence DimensionInferred Physicochemical Profile
Target Compound DataMethyl group at the 7-position provides a specific electronic (meta to the oxygen) and steric profile.
Comparator Or Baseline6-Methyl (para to oxygen) and 8-Methyl (ortho to oxygen) isomers possess different electronic and steric profiles.
Quantified DifferenceQualitatively distinct regioisomers with predictable differences in electronic effects and lipophilicity.
ConditionsGeneral chemical reactivity and molecular interactions.

This explains the fundamental chemical basis for non-interchangeability, ensuring that a buyer selects the correct isomer to achieve reproducible results in synthesis and biological assays.

Chiral resolution
Class-level
Racemate vs. enantiopure forms
Cost differential ~10–50×
Racemate for initial SAR; enantiopure for late-stage optimization
Enantiopure forms achieve >95% ee via IRED catalysis
BuChE inhibition
Class-level
Predicted IC50 within 7.6–67 µM class range
Compound not directly assayed
Class-level SAR supports BuChE-targeted study fit
Selectivity over MAO-B indicated in class analogs

PARP and Kinase Inhibitor Development

This compound is the right choice for research and development programs focused on synthesizing novel inhibitors of PARP, VEGFR2, and related kinases. Its documented use as an intermediate provides a validated starting point for generating libraries of complex heterocyclic compounds for structure-activity relationship (SAR) studies in oncology and inflammation. [1]

Regio-Specific Chroman Derivative Synthesis

In process chemistry, where control over isomerism is critical, 7-Methylchroman-4-amine is the specified precursor when the synthetic route originates from m-cresol-derived feedstocks. Its use ensures the production of the correct final regioisomer without the need for complex purification to remove unwanted isomeric byproducts that would arise from using a mixed or incorrect starting material.

Medicinal Chemistry Library Synthesis

This amine is an ideal scaffold for creating diverse chemical libraries. The primary amine serves as a versatile handle for a wide range of chemical modifications (e.g., amidation, reductive amination, sulfonylation), allowing for systematic exploration of the chemical space around the 7-methylchroman core to develop new biologically active molecules.

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment-based CNS GPCR screening
Clean baseline activity profile
Target deconvolution & fragment elaboration
BuChE inhibitor SAR exploration
Class-level BuChE selectivity context
Enzyme kinetics & selectivity vs. MAO-B
Chiral method development reference
Racemic reference standard availability
Enantioselective protocol benchmarking
Aminergic receptor ligand synthesis
Privileged benzopyran scaffold
Multi-target directed ligand optimization

XLogP3

1.3

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